molecular formula C13H15ClFNO2 B14877309 Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14877309
M. Wt: 271.71 g/mol
InChI Key: SUNHWFGXFFJWNF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards target proteins, leading to its pharmacological effects .

Comparison with Similar Compounds

Ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but different position of the fluoro substituent.

    Ethyl 4-(2-chloro-6-bromophenyl)pyrrolidine-3-carboxylate: Bromine substituent instead of fluorine.

    Ethyl 4-(2-chloro-6-methylphenyl)pyrrolidine-3-carboxylate: Methyl substituent instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H15ClFNO2

Molecular Weight

271.71 g/mol

IUPAC Name

ethyl 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15ClFNO2/c1-2-18-13(17)9-7-16-6-8(9)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,2,6-7H2,1H3

InChI Key

SUNHWFGXFFJWNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC=C2Cl)F

Origin of Product

United States

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